molecular formula C23H19ClN2O3 B272136 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B272136
M. Wt: 406.9 g/mol
InChI Key: MLTZWKNHYGUCPE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is a synthetic compound that belongs to the class of indole derivatives. It has been studied for its potential applications in scientific research due to its unique chemical structure and properties.

Mechanism of Action

The mechanism of action of 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and proliferation, as well as by inducing apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell growth and proliferation, as well as to induce apoptosis in cancer cells. Additionally, it has been shown to have a protective effect on neurons in the brain, potentially making it useful as a neuroprotective agent.

Advantages and Limitations for Lab Experiments

One advantage of using 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one in lab experiments is its potential anticancer properties, which make it a useful tool for studying cancer cell growth and proliferation. Additionally, its potential neuroprotective properties make it a useful tool for studying the effects of various agents on neurons in the brain. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research involving 5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one. One potential direction is to further investigate its anticancer properties, with a focus on understanding its mechanism of action and identifying potential targets for drug development. Additionally, further research could be done to explore its potential neuroprotective properties and to investigate its potential use in the treatment of neurodegenerative diseases. Finally, future research could focus on developing more efficient and cost-effective synthesis methods for this compound, which could help to make it more widely available for scientific research.

Synthesis Methods

5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one can be synthesized through a multistep process involving the reaction of 2-phenylethylamine with pyridine-3-carboxaldehyde, followed by cyclization with chloroacetyl chloride and subsequent reduction with sodium borohydride. The final product can be obtained through the reaction of the intermediate with 2-oxo-2-(pyridin-3-yl)ethyl chloride in the presence of a base.

Scientific Research Applications

5-chloro-3-hydroxy-3-[2-oxo-2-(pyridin-3-yl)ethyl]-1-(2-phenylethyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential applications in scientific research. It has been shown to have anticancer properties, with studies demonstrating its ability to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use as a neuroprotective agent, with research suggesting that it may have a protective effect on neurons in the brain.

properties

Molecular Formula

C23H19ClN2O3

Molecular Weight

406.9 g/mol

IUPAC Name

5-chloro-3-hydroxy-3-(2-oxo-2-pyridin-3-ylethyl)-1-(2-phenylethyl)indol-2-one

InChI

InChI=1S/C23H19ClN2O3/c24-18-8-9-20-19(13-18)23(29,14-21(27)17-7-4-11-25-15-17)22(28)26(20)12-10-16-5-2-1-3-6-16/h1-9,11,13,15,29H,10,12,14H2

InChI Key

MLTZWKNHYGUCPE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Canonical SMILES

C1=CC=C(C=C1)CCN2C3=C(C=C(C=C3)Cl)C(C2=O)(CC(=O)C4=CN=CC=C4)O

Origin of Product

United States

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